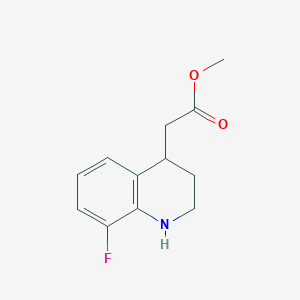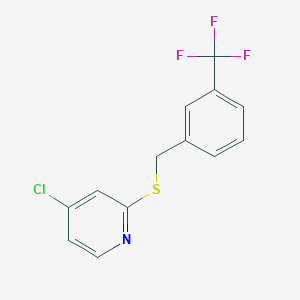
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine is a compound that features a pyridine ring substituted with a chloro group at the 4-position and a thioether linkage to a benzyl group bearing a trifluoromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 3-(trifluoromethyl)benzyl chloride.
Thioether Formation: The key step involves the formation of the thioether linkage. This can be achieved by reacting 4-chloropyridine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., K2CO3), solvents (e.g., ethanol, toluene).
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl or heteroaryl compounds.
科学研究应用
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Agrochemicals: Its structural features may contribute to the development of new pesticides or herbicides with enhanced efficacy and selectivity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with specific properties imparted by the trifluoromethyl and thioether groups.
作用机制
The mechanism of action of 4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thioether linkage may facilitate interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
4-Chloro-2-((3-(trifluoromethyl)phenyl)thio)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine is unique due to the combination of its chloro, trifluoromethyl, and thioether functionalities, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
1346707-61-6 |
|---|---|
分子式 |
C13H9ClF3NS |
分子量 |
303.73 g/mol |
IUPAC 名称 |
4-chloro-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-4-5-18-12(7-11)19-8-9-2-1-3-10(6-9)13(15,16)17/h1-7H,8H2 |
InChI 键 |
IGICJQOLMFUICV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



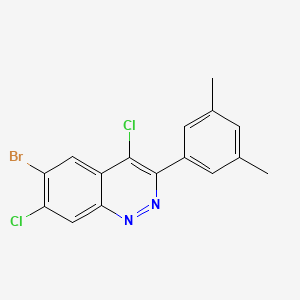
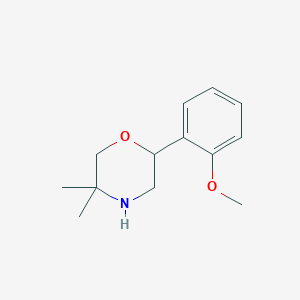
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)

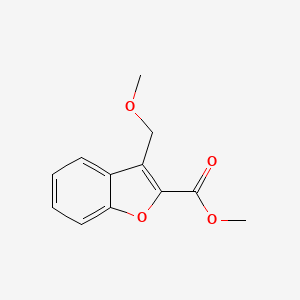
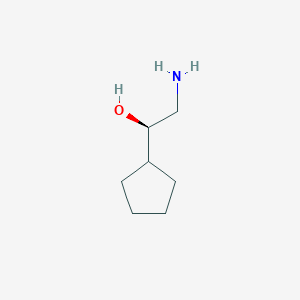
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
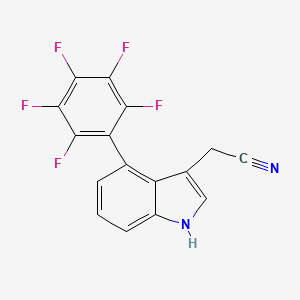
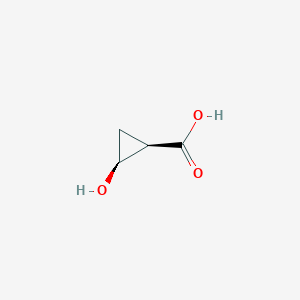
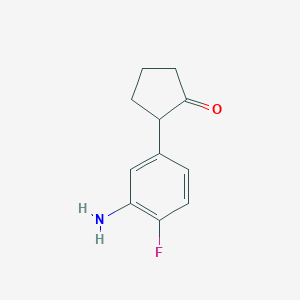
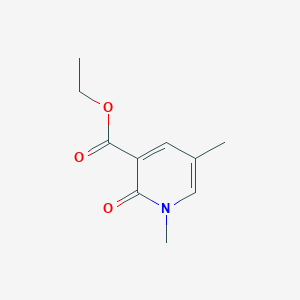
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
